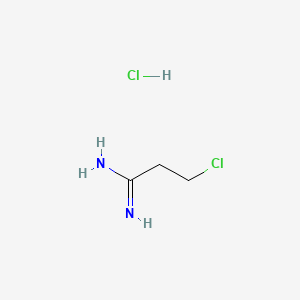
3-Chloro-propionamidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-propionamidine HCl is a useful research compound. Its molecular formula is C3H8Cl2N2 and its molecular weight is 143.011. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-propionamidine hydrochloride, also known as N-sulphamyl-3-chloropropionamidine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cellular protection. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
3-Chloro-propionamidine HCl is characterized by its reactive nature, particularly in the presence of chloride ions. It can interact with various cellular components, leading to significant biological effects. Its structural formula is represented as follows:
The biological activity of this compound primarily involves its role as a cytoprotective agent. Research indicates that it may exert protective effects against oxidative stress by:
- Radical Scavenging : The compound has shown potential in scavenging free radicals, which can mitigate oxidative damage in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways, thereby enhancing cellular resilience.
1. Cytoprotective Effects
A study examined the cytoprotective properties of this compound on neuronal cell lines subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly improved cell viability and reduced markers of oxidative damage.
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 70 | 15 |
| This compound (50 µM) | 85 | 8 |
| This compound (100 µM) | 90 | 5 |
2. Enzyme Activity Modulation
Research focusing on the modulation of enzyme activities revealed that this compound could inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), both of which are critical in neurodegenerative processes.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| MAO-A | 45 |
| AChE | 50 |
This inhibition suggests a potential therapeutic role for the compound in conditions such as Alzheimer's disease.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ORAC assays. The results indicated a strong antioxidant effect, comparable to well-known antioxidants.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ORAC | 30 |
These findings underscore the compound's ability to neutralize free radicals effectively.
特性
IUPAC Name |
3-chloropropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2.ClH/c4-2-1-3(5)6;/h1-2H2,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFIDMFTYCHEFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














